molecular formula C18H24F2N2O3S2 B2613219 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1705885-05-7

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2613219
CAS No.: 1705885-05-7
M. Wt: 418.52
InChI Key: CQHDSFMSYCQGBM-UHFFFAOYSA-N
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Description

The compound “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” is a synthetic organic molecule that features a thiazepane ring, a piperidine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Thiazepane Ring: This could involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Difluorophenyl Group: This step might involve a substitution reaction where a difluorophenyl group is introduced to the thiazepane ring.

    Formation of the Piperidine Ring: This could involve the cyclization of a suitable precursor containing nitrogen.

    Attachment of the Methylsulfonyl Group: This step might involve a sulfonylation reaction where a methylsulfonyl group is introduced to the piperidine ring.

    Final Coupling Reaction: The final step might involve coupling the thiazepane and piperidine rings through a methanone linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions might target the carbonyl group in the methanone linkage.

    Substitution: Substitution reactions might occur at the aromatic ring or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (7-Phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
  • (7-(2,5-Dichlorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Uniqueness

The presence of the difluorophenyl group in “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O3S2/c1-27(24,25)22-8-4-13(5-9-22)18(23)21-7-6-17(26-11-10-21)15-12-14(19)2-3-16(15)20/h2-3,12-13,17H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDSFMSYCQGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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